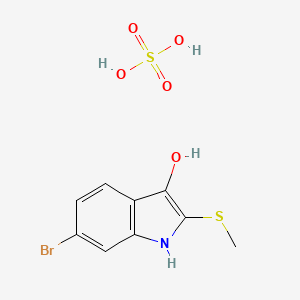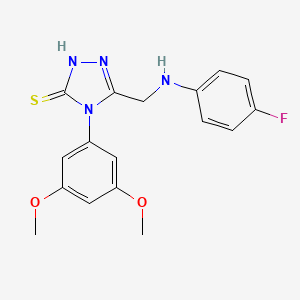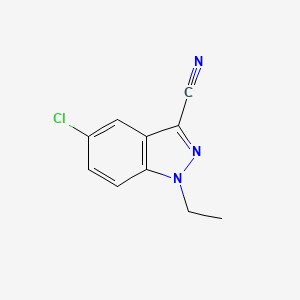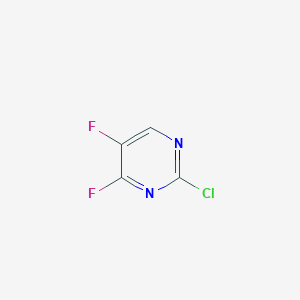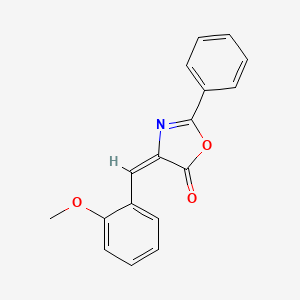
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンは、そのユニークな構造特性と化学、生物学、医学などの様々な分野における潜在的な応用から関心を集めているヘテロ環式化合物です。この化合物は、1つの酸素原子と1つの窒素原子を含む5員環であるオキサゾール環を、ベンジリデン基とフェニル基とが融合した構造特徴を持っています。
製法
合成経路と反応条件
4-(2-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンの合成は、通常、酸性または塩基性条件下で、2-メトキシベンズアルデヒドと2-フェニルオキサゾール-5(4H)-オンを縮合させることで行われます。反応は、p-トルエンスルホン酸やナトリウムメトキシドなどの触媒の存在下でしばしば行われます。反応混合物は数時間還流され、生成物は結晶化またはクロマトグラフィーによって単離されます .
工業的生産方法
この化合物の工業的生産方法は、文献ではあまりよく文書化されていません。大規模合成は、収率と純度を最大化するための反応条件の最適化、および効率とスケーラビリティを向上させるための連続フローリアクターの使用を伴う可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide. The reaction mixture is refluxed for several hours, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
反応の種類
4-(2-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するオキサゾール誘導体を生成することができます。
還元: 還元反応は、ベンジリデン部分をベンジル基に変換することができます。
置換: ベンジリデン環とフェニル環では、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤と求電子剤が含まれます。反応は通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりオキサゾール誘導体が生成される可能性があり、還元によりベンジル置換化合物が生成される可能性があります。
科学研究への応用
4-(2-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンは、いくつかの科学研究への応用があります。
化学: これは、より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌剤および抗真菌剤として可能性を示しています。
医学: 癌細胞の増殖に関与する特定の酵素や経路を阻害する能力があるため、抗癌剤としての可能性を探索するための研究が進められています。
科学的研究の応用
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
4-(2-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンの作用機序は、様々な分子標的や経路との相互作用を含みます。例えば、抗菌剤としての役割において、この化合物は、必須タンパク質の合成を阻害したり、細胞膜の完全性を破壊したりする可能性があります。抗癌剤としては、トポイソメラーゼやキナーゼなどの酵素を阻害し、癌細胞の増殖と増殖を阻害する可能性があります .
類似化合物の比較
類似化合物
- 3-ブロモ-N′-(2-メトキシベンジリデン)ベンゾヒドラジド
- N′-(2-メトキシベンジリデン)-3,4-メチレンジオキシベンゾヒドラジド
- 2-メトキシベンジリデンピルビン酸
- 2-メトキシシンナミルリデンピルビン酸
独自性
4-(2-メトキシベンジリデン)-2-フェニルオキサゾール-5(4H)-オンは、その特定の構造配置により、独自の化学的および生物学的特性を付与するため、ユニークです。オキサゾール環系は、メトキシベンジリデン基とフェニル基とが組み合わされることで、様々な分野でのさらなる機能化と応用に適した汎用性の高い足場を提供します .
類似化合物との比較
Similar Compounds
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- 2-methoxybenzylidenepyruvate
- 2-methoxycinnamyllidenepyruvate
Uniqueness
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its oxazole ring system, combined with the methoxybenzylidene and phenyl groups, provides a versatile scaffold for further functionalization and application in various fields .
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(4E)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-17(19)21-16(18-14)12-7-3-2-4-8-12/h2-11H,1H3/b14-11+ |
InChIキー |
OBHPEUUKGHZAJJ-SDNWHVSQSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


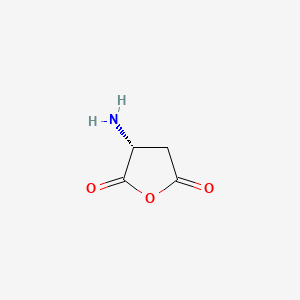
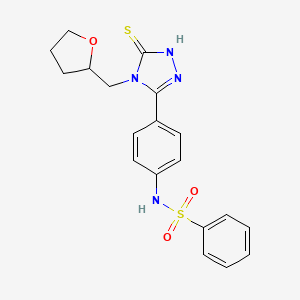
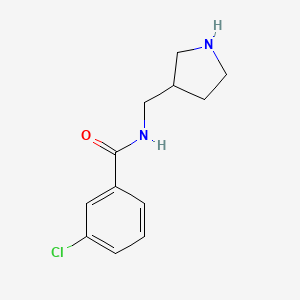
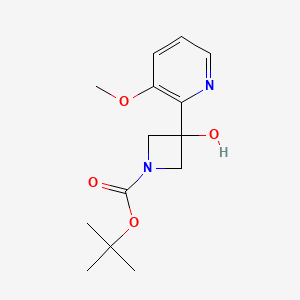

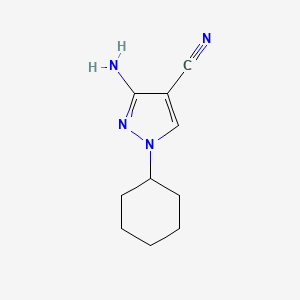
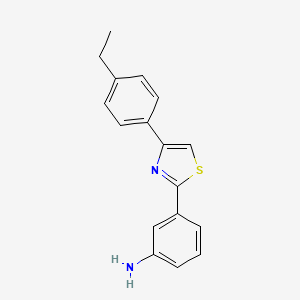
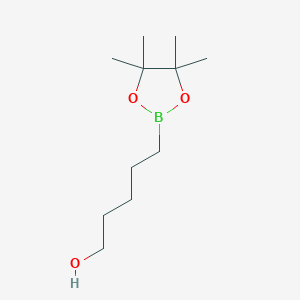
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
